4-Chloropyrido[4,3-d]pyrimidine
Overview
Description
4-Chloropyrido[4,3-d]pyrimidine is a reactant used in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines with cytokinin activity .
Synthesis Analysis
The synthesis of 4-Chloropyrido[4,3-d]pyrimidine involves a multi-step process. Starting from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate, the target molecules were synthesized in 11 steps using a convergent approach .Molecular Structure Analysis
The molecular structure of 4-Chloropyrido[4,3-d]pyrimidine has been characterized by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .Chemical Reactions Analysis
4-Chloropyrido[4,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions . It is also involved in the synthesis of N-Bridged Pyrido[4,3-d]pyrimidines .Physical And Chemical Properties Analysis
Physical properties of 4-Chloropyrido[4,3-d]pyrimidine include a molecular weight of 165.58 g/mol, a topological polar surface area of 38.7 Ų, and a complexity of 142 . It also has a density of 1.438 g/cm³, a flash point of 174.308 °C, and a boiling point of 316.135 °C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Methods : The synthesis of 2-substituted pyrido[3,2-d]pyrimidines demonstrates the use of 2-chloropyrido[3,2-d]pyrimidine in regioselective pallado-dehalogenation and cross-coupling reactions to produce highly functionalized products (Tikad et al., 2009).
- Formation of Bicyclic Systems : The compound is integral in the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, yielding potential antibacterial agents (Dave & Shah, 2002).
- Diverse Methodologies in Synthesis : Research on pyrido[4,3-d]pyrimidines highlights diverse synthetic methodologies and their biological applications, showing its versatility in chemical synthesis (Elattar & Mert, 2016).
Biomedical Applications
- Potential Anticancer Agents : Synthesis of novel pyrido[3,4-d]pyrimidine derivatives has shown promise as anticancer agents, with some compounds exhibiting selective activities against specific cancer cell lines (Wei & Malhotra, 2012).
- Role in Biological Screening : 4-Chloropyrrolo[2,3-d]pyrimidines have been used in synthesizing tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines for biological screening purposes (Dave & Shah, 2002).
Miscellaneous Applications
- Formation of Nanotubes : N-substituted pyrido[4,3-d]pyrimidines have been shown to self-organize into cyclic hexamers and linear stacks, forming 1D nanostructures like rosette nanotubes (Durmus et al., 2013).
- Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives containing this moiety have shown promising radioprotective and antitumoractivities (Alqasoumi et al., 2009).
Future Directions
properties
IUPAC Name |
4-chloropyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWUCHAQPUKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627549 | |
Record name | 4-Chloropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrido[4,3-d]pyrimidine | |
CAS RN |
89583-92-6 | |
Record name | 4-Chloropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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